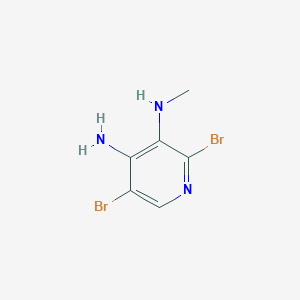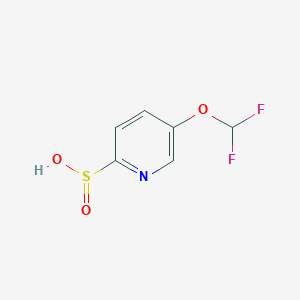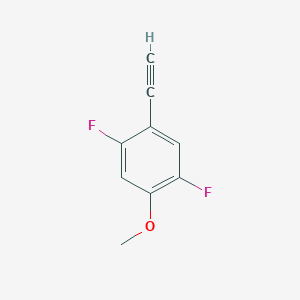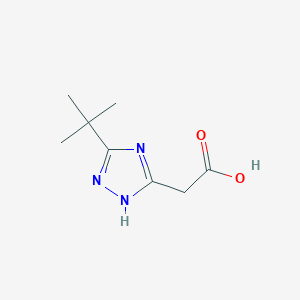![molecular formula C15H12BCl2N3O4 B12961309 (4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid](/img/structure/B12961309.png)
(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid is a complex organic compound that features a benzimidazole core substituted with dichloro, methyl, and nitro groups, and a boronic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The boronic acid moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The reaction conditions typically involve heating the reaction mixture to facilitate the coupling process .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction can produce various biaryl compounds, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety makes it a versatile reagent for cross-coupling reactions .
Biology
In biological research, this compound can be used to study the interactions of boronic acids with biological molecules. Boronic acids are known to form reversible covalent bonds with diols, making them useful for the development of sensors and probes .
Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity and can be explored for potential therapeutic applications. For example, benzimidazole derivatives are known for their antimicrobial and anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and catalysts. Its unique chemical properties make it suitable for various applications in materials science .
Mecanismo De Acción
The mechanism of action of (4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid involves its ability to participate in various chemical reactions. The boronic acid moiety can form reversible covalent bonds with diols, which is useful in the development of sensors and probes. Additionally, the benzimidazole core can interact with biological targets, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
(4-((5,6-Dichloro-2-methyl-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid: Similar structure but lacks the nitro group.
(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)methanol: Similar structure but with a hydroxyl group instead of the boronic acid moiety.
Uniqueness
The presence of both the boronic acid moiety and the nitro group in (4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid makes it unique.
Propiedades
Fórmula molecular |
C15H12BCl2N3O4 |
|---|---|
Peso molecular |
380.0 g/mol |
Nombre IUPAC |
[4-[(5,6-dichloro-2-methyl-4-nitrobenzimidazol-1-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H12BCl2N3O4/c1-8-19-14-12(6-11(17)13(18)15(14)21(24)25)20(8)7-9-2-4-10(5-3-9)16(22)23/h2-6,22-23H,7H2,1H3 |
Clave InChI |
BAQJLICUXUZTMO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)CN2C(=NC3=C(C(=C(C=C32)Cl)Cl)[N+](=O)[O-])C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


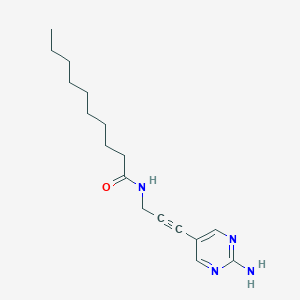
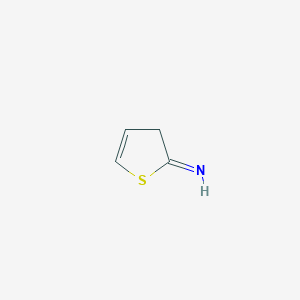




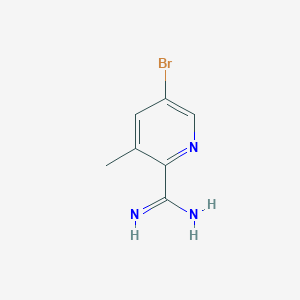
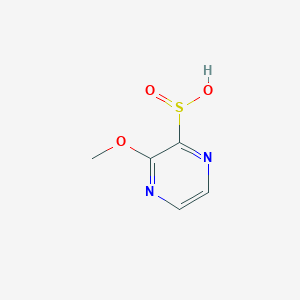
![4-methyl-10,13-dithia-3,4,5-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B12961271.png)
